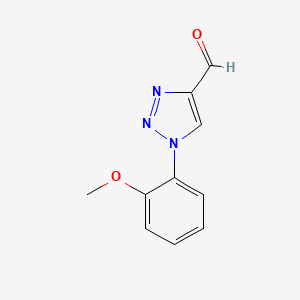

1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based aldehyde featuring a methoxy-substituted phenyl ring at the 1-position of the triazole core. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of HIV-1 Vif inhibitors, as demonstrated in . Its structure combines the electron-donating methoxy group with the reactive aldehyde moiety, enabling diverse chemical transformations such as condensations, nucleophilic additions, and click chemistry-based derivatizations. The ortho-methoxy substituent may influence steric and electronic properties, distinguishing it from para-substituted analogs .

Properties

IUPAC Name |

1-(2-methoxyphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10-5-3-2-4-9(10)13-6-8(7-14)11-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPQPEHREXEUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581795 | |

| Record name | 1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916151-01-4 | |

| Record name | 1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Azide-Alkyne Cycloaddition Catalyzed by Ruthenium Complexes

- Catalysts : Ruthenium-based catalysts such as CpRuCl(PPh3)2 and CpRuCl(COD) have been effectively employed to catalyze the cycloaddition of 2-methoxyphenyl azide with various alkynes to yield 1,5-disubstituted 1,2,3-triazoles with high regioselectivity.

- Reaction Conditions : Typical reactions are conducted in solvents like 1,2-dichloroethane (DCE) or ethers (dioxane, THF) at moderate temperatures (45 °C) under microwave or conventional heating.

- Yields : Yields vary depending on the alkyne substituent; for example, with i-pentyl or cyclohexyl alkynes, yields of 78-87% were reported, while sterically hindered alkynes gave lower yields (7-58%) due to steric effects.

One-Pot Sequential RuAAC from Alkyl Halides

- A one-pot procedure involves in-situ generation of the organic azide from a primary alkyl halide and sodium azide in dimethylacetamide (DMA), followed by RuAAC with the alkyne in the presence of Cp*RuCl(PPh3)2 catalyst under microwave irradiation. This method offers operational simplicity and good conversion efficiency (~95%).

Functionalization to Form the 4-Carbaldehyde Group

Oxidation of 4-(Hydroxymethyl) Triazole Derivatives

- The aldehyde group at the 4-position is commonly introduced by oxidation of the corresponding 4-(hydroxymethyl) triazole intermediate.

- Oxidizing Agents :

- TEMPO-mediated Oxidation : Using 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite (NaOCl) and sodium bromide (NaBr) in a biphasic system of methylene chloride and water at low temperature (~10 °C) effectively oxidizes the alcohol to the aldehyde.

- Manganese(IV) Oxide (MnO2) : MnO2 in dichloromethane at room temperature overnight has been reported to oxidize 1-(phenyl)-1H-1,2,3-triazole-4-methanol to the corresponding aldehyde with high yield (up to 99%).

- Pyridinium Chlorochromate (PCC) : PCC in dichloromethane at room temperature is another effective oxidant for this transformation, yielding about 78%.

Typical Oxidation Procedure (TEMPO System)

| Reagent/Condition | Amount (example) | Role |

|---|---|---|

| 5-Methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-yl methanol | 0.0066 moles | Substrate |

| Sodium bromide (NaBr) | 0.0067 moles | Co-catalyst |

| Sodium bicarbonate (NaHCO3) | 0.0193 moles | Buffer |

| TEMPO (2,2,6,6-tetramethylpiperidinyloxy) | 0.000066 moles | Catalyst |

| Sodium hypochlorite (NaOCl) | 0.0072 moles | Oxidant |

| Methylene chloride (CH2Cl2) | 15 mL | Organic solvent |

| Water | 7.5 mL | Aqueous phase |

| Temperature | 10 °C | Reaction temperature |

- The reaction mixture is stirred at 10 °C, and after completion, the product is isolated by filtration, washing with heptane, and drying under vacuum at 40 °C to yield the aldehyde as a crystalline solid.

Summary Table of Preparation Methods

Research Findings and Considerations

- The regioselectivity of the triazole formation is crucial; ruthenium catalysts favor 1,5-disubstitution, which is necessary for the 1-(2-methoxyphenyl) substitution pattern.

- Steric hindrance from bulky alkynes can significantly reduce yields and reaction rates, requiring longer reaction times or modified conditions.

- TEMPO-mediated oxidation is advantageous due to mild conditions, high selectivity, and catalyst recyclability, making it suitable for sensitive substrates.

- MnO2 oxidation offers excellent yields but requires longer reaction times.

- The aldehyde functionality allows further derivatization, such as reductive amination, expanding the utility of these compounds in drug discovery.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes several types of chemical reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted triazole derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition of azides and alkynes, a method known as the Huisgen reaction. This compound features a triazole ring that is known for its stability and ability to form hydrogen bonds, making it an attractive candidate for pharmaceutical applications. The aldehyde functional group at the 4-position enhances its reactivity, allowing for further chemical modifications.

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial activity. Specifically, this compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that compounds with triazole moieties can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with the synthesis of essential biomolecules in bacteria.

Antitubercular Activity

Recent studies have highlighted the potential of triazole derivatives as antitubercular agents. For instance, modifications of this compound have shown promising results against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that specific substitutions on the triazole ring can enhance potency against this pathogen .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has been found to exhibit antiproliferative effects on various cancer cell lines, including cervical cancer cells. The underlying mechanism appears to involve modulation of signaling pathways related to cell proliferation and apoptosis . The ability to target specific proteins involved in cancer progression enhances its potential as a therapeutic agent.

Case Study 1: Synthesis and Antitubercular Activity

A study focused on synthesizing a series of N-substituted phenyl-1,2,3-triazole-4-carbaldehydes demonstrated their effectiveness against M. tuberculosis. The derivatives were synthesized through reactions involving diazomalonaldehyde and aromatic amines. Notably, compounds with halogen substitutions showed higher activity compared to their non-halogenated counterparts .

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 3a | 3a | 2.5 | High |

| 3k | 3k | 5 | Moderate |

Case Study 2: Anticancer Mechanism Exploration

In another investigation, the interaction of 5-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole with human serum albumin was studied using spectroscopic techniques. This study revealed strong binding affinity and highlighted its potential role in altering protein expression related to cancer cell proliferation .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to their inactivation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

- It is widely used in Fe(II) complex synthesis () and organozinc reactions () .

- 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde : The electron-withdrawing nitro group enhances electrophilicity at the aldehyde, facilitating nucleophilic additions. This derivative is pivotal in synthesizing cholinesterase inhibitors () and triazolostilbenes () .

- 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde : The fluorine atom introduces moderate electron-withdrawing effects and bioisosteric properties, making it a scaffold for antimicrobial agents (). Its molecular weight (191.16 g/mol) is lower than the methoxy analog due to fluorine’s smaller size .

- 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde : The para-methoxy group provides electronic effects distinct from the ortho-substituted target compound. It is used in crystallography studies () but shows reduced steric hindrance compared to the ortho isomer .

Substituent Effects on the Triazole Core

- 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde : The methyl group at the 1-position and aldehyde at the 5-position alter regioselectivity in reactions. This derivative is synthesized via click chemistry with 85% yield (), highlighting the efficiency of methyl substituents in stabilizing intermediates .

Click Chemistry Approaches

- The target compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (). However, yields vary based on substituents: 1-(2-Methoxyphenyl) derivative: Multi-step synthesis involving iodination and coupling (). 1-(4-Nitrophenyl) derivative: One-pot Hantzsch reaction achieves 85% yield (), outperforming the target compound’s multi-step route .

Aldehyde Functionalization

- The aldehyde group in 1-(2-methoxyphenyl)-triazole-4-carbaldehyde participates in condensations (e.g., with amines in ) and Wittig reactions (). Reactivity parallels 1-(3-fluorophenyl)-triazole-4-carbaldehyde, which forms pyrazol-3-one derivatives () .

Physicochemical Properties

*Calculated based on formula C₁₀H₉N₃O₂.

Biological Activity

1-(2-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of aryl azides with terminal alkynes through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the formation of the triazole ring structure while incorporating various substituents that can enhance biological activity.

Antimicrobial Properties

Triazoles are well-known for their antimicrobial properties. Studies have shown that derivatives of 1H-1,2,3-triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with a triazole core have been reported to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound this compound has demonstrated promising antibacterial effects in preliminary assays.

Anticancer Activity

Research indicates that triazole derivatives can function as anticancer agents. The mechanism often involves the inhibition of microtubule assembly or interference with cancer cell signaling pathways. For example, compounds containing triazole moieties have been shown to induce apoptosis in cancer cells by activating caspase pathways . In vitro studies on similar compounds suggest that this compound could exhibit similar anticancer properties.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, triazoles have been explored for their anti-inflammatory effects. Some derivatives have been found to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The potential for this compound to modulate inflammatory responses warrants further investigation.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : Triazoles can inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound may bind to receptors that regulate cellular signaling pathways related to inflammation and cancer progression.

Study on Antimicrobial Activity

In a study assessing the antibacterial efficacy of various triazoles, derivatives including this compound were screened against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

Study on Anticancer Properties

A recent investigation into the anticancer effects of triazole derivatives revealed that compounds similar to this compound exhibited dose-dependent inhibition of cell growth in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cycloaddition or nucleophilic substitution reactions. For example, 1-aryl-1,2,3-triazole-4-carbaldehydes are prepared by reacting nitroaniline derivatives with appropriate aldehydes or amines under basic conditions (e.g., K₂CO₃ or NaOAc) . Optimization involves adjusting reaction time (2–24 hours), temperature (80–100°C), and catalyst concentration. High yields (>85%) are achievable in ethanol or DMF solvents with stoichiometric control .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) confirms the aldehyde proton (δ 9.8–10.2 ppm) and triazole/aryl protons. IR identifies the C=O stretch (~1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SHELXL ) resolves molecular geometry, hydrogen bonding (e.g., C–H···O interactions), and packing motifs. Software like WinGX and ORTEP visualize anisotropic displacement parameters and π–π stacking .

Q. How does the methoxyphenyl substituent influence the compound’s stability and reactivity?

- Methodological Answer : The 2-methoxyphenyl group enhances electron density via resonance, stabilizing the triazole ring. However, steric hindrance from the methoxy group may reduce nucleophilic attack at the aldehyde position. Stability tests (TGA/DSC) and computational studies (DFT) can quantify these effects .

Advanced Research Questions

Q. What is the mechanistic role of the aldehyde group in α-glycosidase inhibition, and how can this be validated experimentally?

- Methodological Answer : The aldehyde forms Schiff bases with lysine residues in the enzyme active site, disrupting substrate binding . Validation strategies:

- Kinetic assays : Measure IC₅₀ values under varying pH/temperature.

- Mass spectrometry : Detect enzyme-aldehyde adducts.

- Mutagenesis : Replace critical lysine residues to abolish inhibition .

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Model interactions between the aldehyde and enzyme active sites.

- Molecular dynamics (MD) simulations : Assess binding stability (RMSD/RMSF analysis) over 100+ ns trajectories.

- Free-energy calculations (MM/PBSA) : Quantify binding energies, validated by in vitro IC₅₀ data .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar triazole carbaldehydes?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., electron-withdrawing groups on the aryl ring). Use standardized assays (e.g., identical enzyme batches, buffer conditions) to minimize variability. Cross-validate results with crystallographic data to correlate activity with molecular conformation .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth.

- Temperature gradients : Slow cooling (0.5°C/hour) promotes ordered packing.

- Additives : Use ionic liquids or co-crystallizing agents to stabilize lattice interactions. Refinement with SHELXL resolves disorder or twinning issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.